N-[1-Methyl-4-[1-(2,4,6-trimethylphenyl)-1H-tetrazol-5-yl]-4-piperidinyl]-1H-indole-3-ethanamine
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Overview
Description
N-[1-Methyl-4-[1-(2,4,6-trimethylphenyl)-1H-tetrazol-5-yl]-4-piperidinyl]-1H-indole-3-ethanamine is a complex organic compound characterized by its unique structure, which includes a tetrazole ring, a piperidine ring, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-Methyl-4-[1-(2,4,6-trimethylphenyl)-1H-tetrazol-5-yl]-4-piperidinyl]-1H-indole-3-ethanamine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Tetrazole Ring: This can be achieved by reacting 2,4,6-trimethylphenylhydrazine with sodium azide under acidic conditions.
Piperidine Ring Formation: The piperidine ring is synthesized through a cyclization reaction involving appropriate amine precursors.
Indole Synthesis: The indole moiety is often synthesized via Fischer indole synthesis, involving the reaction of phenylhydrazine with ketones or aldehydes.
Coupling Reactions: The final step involves coupling the tetrazole, piperidine, and indole fragments under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[1-Methyl-4-[1-(2,4,6-trimethylphenyl)-1H-tetrazol-5-yl]-4-piperidinyl]-1H-indole-3-ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-Methyl-4-[1-(2,4,6-trimethylphenyl)-1H-tetrazol-5-yl]-4-piperidinyl]-1H-indole-3-ethanamine has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological pathways and mechanisms, particularly those involving tetrazole and indole derivatives.
Mechanism of Action
The mechanism of action of N-[1-Methyl-4-[1-(2,4,6-trimethylphenyl)-1H-tetrazol-5-yl]-4-piperidinyl]-1H-indole-3-ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring may mimic the structure of certain biological molecules, allowing the compound to inhibit or activate specific pathways. The indole moiety may interact with serotonin receptors, influencing neurological functions.
Comparison with Similar Compounds
Similar Compounds
- **N-[1-Methyl-4-[1-(2,4,6-trimethylphenyl)-1H-tetrazol-5-yl]-4-piperidinyl]-1H-indole-3-ethanamine
- **this compound
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.
Properties
Molecular Formula |
C26H33N7 |
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Molecular Weight |
443.6 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-1-methyl-4-[1-(2,4,6-trimethylphenyl)tetrazol-5-yl]piperidin-4-amine |
InChI |
InChI=1S/C26H33N7/c1-18-15-19(2)24(20(3)16-18)33-25(29-30-31-33)26(10-13-32(4)14-11-26)28-12-9-21-17-27-23-8-6-5-7-22(21)23/h5-8,15-17,27-28H,9-14H2,1-4H3 |
InChI Key |
DISFMZYVMFTJPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C(=NN=N2)C3(CCN(CC3)C)NCCC4=CNC5=CC=CC=C54)C |
Origin of Product |
United States |
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